molecular formula C18H14ClNO5 B11337061 4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B11337061
M. Wt: 359.8 g/mol
InChI Key: QANZMDWKMHFKKZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-benzoxazepine-3,5(2H,4H)-dione class, characterized by a fused benzoxazepine core with a ketone-functionalized ethyl side chain at position 3. The 3-chloro-4-methoxyphenyl substituent distinguishes it from analogs, likely influencing electronic properties, lipophilicity, and target binding.

Properties

Molecular Formula

C18H14ClNO5

Molecular Weight

359.8 g/mol

IUPAC Name

4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C18H14ClNO5/c1-24-16-7-6-11(8-13(16)19)14(21)9-20-17(22)10-25-15-5-3-2-4-12(15)18(20)23/h2-8H,9-10H2,1H3

InChI Key

QANZMDWKMHFKKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-chloro-4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to form the benzoxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with signaling pathways, affecting cellular processes such as inflammation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following analogs are highlighted based on substituent variations (Table 1):

Table 1: Structural Comparison of 1,4-Benzoxazepine-3,5(2H,4H)-dione Derivatives

Compound Name R2 Position Aryl Substituent on Ethyl Side Chain Molecular Weight Key Features
Target Compound: 4-[2-(3-Chloro-4-methoxyphenyl)-2-oxoethyl]-... H 3-chloro-4-methoxyphenyl Not Provided Chlorine enhances electron-withdrawing effects; methoxy improves solubility
2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-... () Ethyl 5-fluoro-2-methoxyphenyl 371.364 Ethyl group increases lipophilicity; fluorine may enhance metabolic stability
4-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-... () H 2,3-dihydro-1,4-benzodioxin-6-yl Not Provided Benzodioxin ring enhances planarity and π-π stacking potential
Physicochemical and Pharmacokinetic Implications
  • Lipophilicity : The ethyl group at R2 in ’s compound increases logP compared to the target compound, which may affect blood-brain barrier penetration .
  • Aromatic Systems : The benzodioxin ring in ’s analog introduces a fused oxygen-rich system, possibly improving solubility and target engagement compared to the chloro-methoxyphenyl group .

Biological Activity

The compound 4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a benzoxazepine derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a benzoxazepine core with specific substituents that may influence its biological activity. The presence of the 3-chloro-4-methoxyphenyl group is particularly noteworthy due to its potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to 4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that related compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others, indicating potential for anticancer applications .
  • Neuropharmacological Effects : Compounds in this class may interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects based on their structural properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related benzoxazepine derivatives:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several benzoxazepine derivatives against MCF-7 cells. The results indicated that certain modifications in the chemical structure significantly enhanced cytotoxicity, suggesting that the 3-chloro-4-methoxyphenyl group may play a crucial role in modulating this activity .

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, derivatives were tested against COX-2 and LOX enzymes. The findings revealed moderate inhibition levels, with some compounds exhibiting IC50 values in the micromolar range, indicating their potential as anti-inflammatory agents .

Data Summary Table

Biological Activity IC50 Values (μM) Cell Lines Tested Mechanism
COX-2 Inhibition10.4 - 24.3MCF-7Enzyme Inhibition
CytotoxicityVaries (specific values not provided)MCF-7Induction of Apoptosis
Neuropharmacological EffectsNot quantifiedVariousInteraction with Neurotransmitters

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